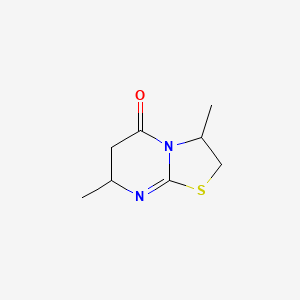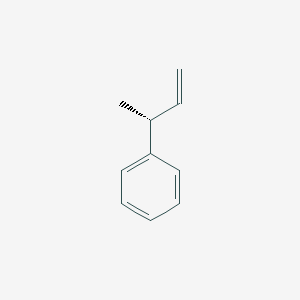
(r)-3-Phenyl-1-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Phenyl-1-butene is an organic compound that belongs to the class of alkenes It features a phenyl group attached to the third carbon of a butene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Phenyl-1-butene can be achieved through several methods. One common approach involves the use of a Grignard reagent. For instance, phenylmagnesium bromide can react with 3-buten-1-ol under controlled conditions to yield ®-3-Phenyl-1-butene. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
On an industrial scale, ®-3-Phenyl-1-butene can be produced through catalytic hydrogenation of phenylacetylene. This method involves the use of a palladium catalyst and hydrogen gas under high pressure and temperature. The process is efficient and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Phenyl-1-butene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenylacetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of ®-3-Phenyl-1-butene can yield 3-phenylbutane using a palladium or platinum catalyst.
Substitution: Halogenation reactions can occur, where the double bond reacts with halogens like bromine or chlorine to form dihalogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Bromine (Br₂) in a non-polar solvent like carbon tetrachloride (CCl₄).
Major Products
Oxidation: Phenylacetic acid.
Reduction: 3-Phenylbutane.
Substitution: 3,4-Dibromo-1-phenylbutane.
Aplicaciones Científicas De Investigación
®-3-Phenyl-1-butene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkenes.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials due to its reactive double bond.
Mecanismo De Acción
The mechanism of action of ®-3-Phenyl-1-butene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of an epoxide intermediate, which then rearranges to form the final product. The phenyl group can also stabilize reaction intermediates through resonance, influencing the reaction pathway and product distribution.
Comparación Con Compuestos Similares
Similar Compounds
Styrene: Similar to ®-3-Phenyl-1-butene but with a vinyl group instead of a butene chain.
Phenylacetylene: Contains a triple bond instead of a double bond.
3-Phenylpropene: Has a shorter carbon chain compared to ®-3-Phenyl-1-butene.
Uniqueness
®-3-Phenyl-1-butene is unique due to its specific structural arrangement, which combines the reactivity of an alkene with the stability provided by the phenyl group. This makes it a versatile compound in various chemical reactions and applications.
Propiedades
Número CAS |
36617-88-6 |
|---|---|
Fórmula molecular |
C10H12 |
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
[(2R)-but-3-en-2-yl]benzene |
InChI |
InChI=1S/C10H12/c1-3-9(2)10-7-5-4-6-8-10/h3-9H,1H2,2H3/t9-/m1/s1 |
Clave InChI |
CHPXLAPHLQIKCA-SECBINFHSA-N |
SMILES isomérico |
C[C@H](C=C)C1=CC=CC=C1 |
SMILES canónico |
CC(C=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


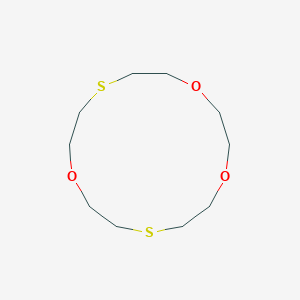
![N-[4-(4-phenoxybutoxy)phenyl]acetamide](/img/structure/B14672157.png)

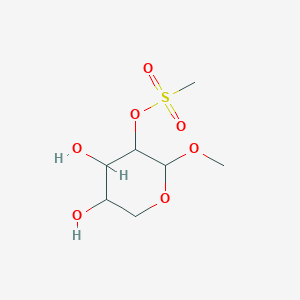


![Ethyl 4-[(4-fluorophenyl)imino]piperidine-1-carboxylate](/img/structure/B14672186.png)
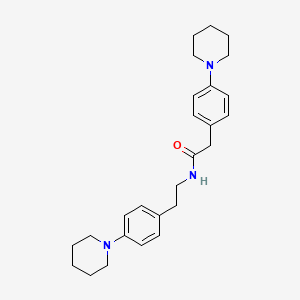
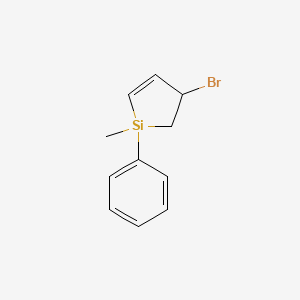
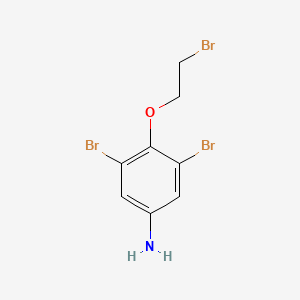
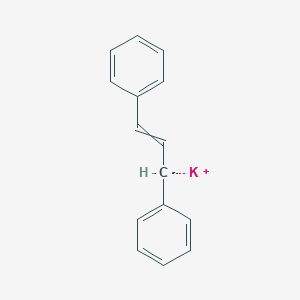
![2,4-Diamino-5-[2-naphthylthio]quinazoline](/img/structure/B14672211.png)

